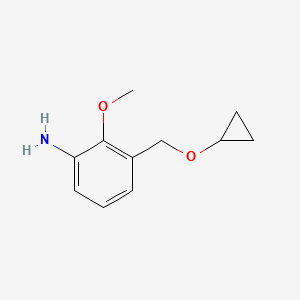![molecular formula C10H19NO2 B13235444 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal](/img/structure/B13235444.png)
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl ring with an aminomethyl group and a hydroxypropanal moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal typically involves the reaction of cyclohexylamine with formaldehyde and a suitable aldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved in its mechanism of action are often related to neurotransmission and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[1-(Aminomethyl)cyclohexyl]acetic acid hydrochloride
- 2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride
- 2-[1-(Aminomethyl)cyclohexyl]acetonitrile hydrochloride
Uniqueness
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxypropanal stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)cyclohexyl]-2-hydroxypropanal |
InChI |
InChI=1S/C10H19NO2/c1-9(13,8-12)10(7-11)5-3-2-4-6-10/h8,13H,2-7,11H2,1H3 |
Clé InChI |
BMECJFSZNVVOAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)(C1(CCCCC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13235366.png)
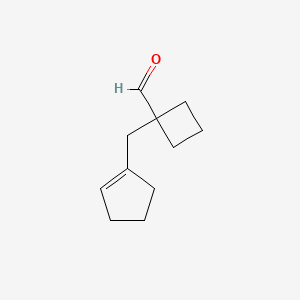
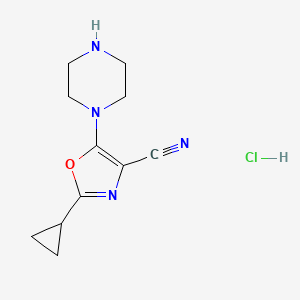
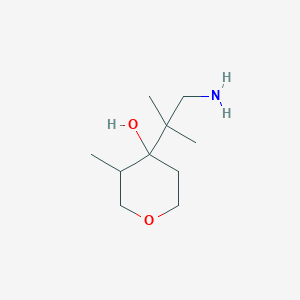
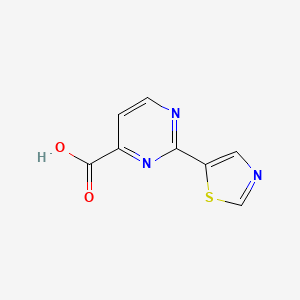
![3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13235399.png)
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13235407.png)
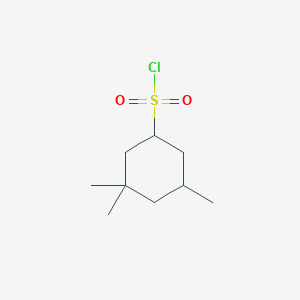

![8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13235419.png)
![Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate](/img/structure/B13235421.png)
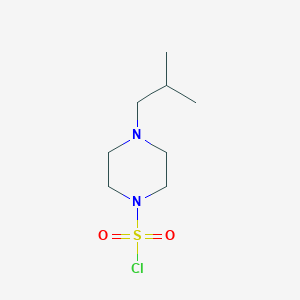
![5-Amino-6-[(propan-2-yl)amino]-3-(trifluoromethyl)hexanoic acid](/img/structure/B13235447.png)
